

An In-depth Technical Guide to 19:0 Lyso PE-d5

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Compound of Interest

Compound Name: 19:0 Lyso PE-d5

Cat. No.: B12407718

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This guide provides a comprehensive overview of **19:0 Lyso PE-d5** (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5), a deuterated lysophospholipid essential for advanced research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, its critical role in lipidomics, and a representative experimental workflow for its application.

Molecular Profile and Chemical Properties

19:0 Lyso PE-d5 is the deuterium-labeled form of 19:0 lysophosphatidylethanolamine. The "19:0" designation indicates that the lipid contains a nonadecanoic acid at the sn-1 position, characterized by a 19-carbon saturated acyl chain. The "-d5" signifies the presence of five deuterium atoms on the glycerol backbone, which imparts a higher mass, making it an ideal internal standard for mass spectrometry-based quantification.

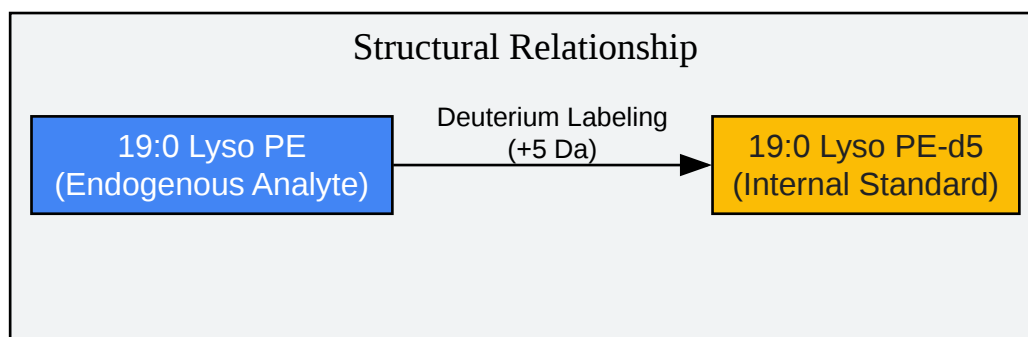
The core data for this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₄₅ D ₅ NO ₇ P	[1][2]
Formula Weight	500.67 g/mol	[1]
Exact Mass	500.36 Da	[1]
Monoisotopic Mass	500.36386 Da	[3]
Purity	>99%	[1]
CAS Number	2342575-09-9	[1][2]
Storage Temperature	-20°C	[1]
Percent Composition	C 57.58%, H 11.07%, N 2.80%, O 22.37%, P 6.19%	[1]

Role in Research and Drug Development

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids that can act as signaling molecules and are intermediates in lipid metabolism. While the specific biological functions of the 19:0 variant are not extensively detailed, LPEs, in general, are known to be involved in various physiological processes.

The primary application of **19:0 Lyso PE-d5** is as a stable isotope-labeled internal standard for quantitative analysis in lipidomics via nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[2] The incorporation of stable heavy isotopes like deuterium is a powerful technique in drug development and metabolic research, as it allows for precise tracking and quantification of molecules without altering their chemical properties.[2] When added to a biological sample, **19:0 Lyso PE-d5** co-elutes with its non-deuterated, endogenous counterpart but is distinguishable by its higher mass, enabling accurate normalization and quantification of the target analyte.



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Fig. 1: Relationship between native 19:0 Lyso PE and its deuterated form.

Experimental Protocols: Quantitative Lipidomics Workflow

The following section outlines a detailed, representative methodology for the use of **19:0 Lyso PE-d5** as an internal standard in a typical LC-MS/MS-based lipidomics experiment to quantify lysophospholipids from a biological matrix (e.g., human plasma).

Objective: To accurately quantify the concentration of endogenous 19:0 Lyso PE and other related lipids in human plasma.

Materials:

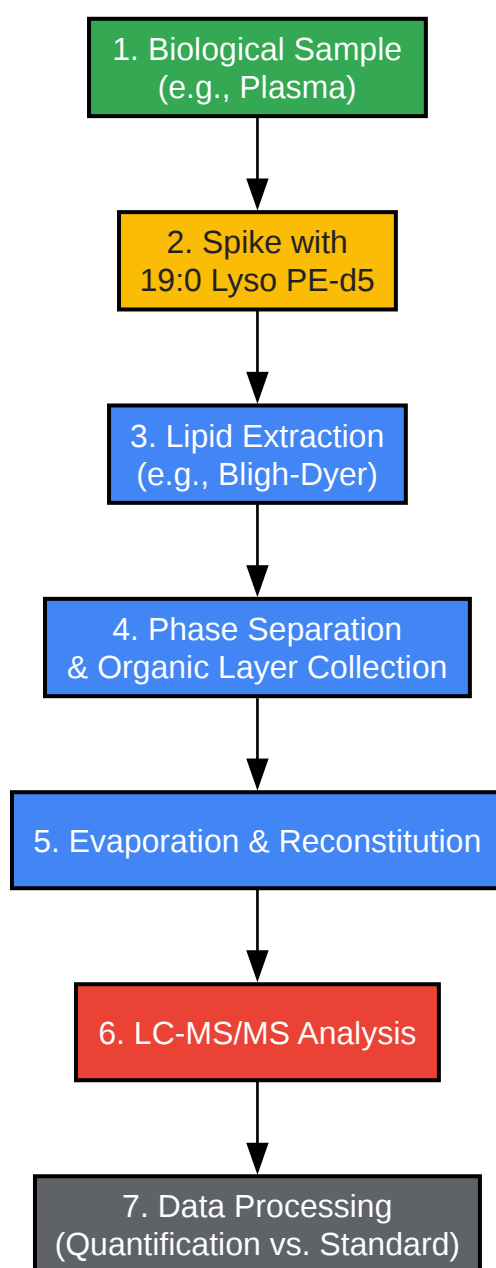
- Human plasma sample
- **19:0 Lyso PE-d5** internal standard solution (e.g., 1 mg/mL in chloroform:methanol 1:1)
- LC-MS grade solvents: Methanol, Acetonitrile, Water, Formic Acid, Chloroform
- Phosphate Buffered Saline (PBS)
- Centrifuge, evaporator, and LC-MS/MS system

Methodology:

- Sample Preparation:

- Thaw frozen plasma samples on ice.
- Vortex the sample to ensure homogeneity.
- For a 50 μ L plasma sample, add 150 μ L of ice-cold PBS to dilute.
- Internal Standard Spiking:
 - Prepare a working solution of the **19:0 Lyso PE-d5** standard (e.g., 10 μ g/mL in methanol).
 - Add a precise volume (e.g., 10 μ L) of the internal standard working solution to the diluted plasma sample. This ensures a known quantity of the standard is present for later normalization.
- Lipid Extraction (Bligh-Dyer Method):
 - To the 200 μ L spiked sample, add 750 μ L of a chloroform:methanol (1:2, v/v) solution. Vortex for 1 minute.
 - Add 250 μ L of chloroform. Vortex for 1 minute.
 - Add 250 μ L of water. Vortex for 1 minute.
 - Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. This will induce phase separation.
 - Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
 - Dry the collected lipid extract under a gentle stream of nitrogen.
- Reconstitution and Analysis:
 - Reconstitute the dried lipid film in a suitable volume (e.g., 100 μ L) of the initial LC mobile phase (e.g., acetonitrile:water 50:50).
 - Transfer the reconstituted sample to an autosampler vial.
 - Inject the sample into the LC-MS/MS system for analysis.

- Data Processing:
 - Identify the chromatographic peaks for both endogenous 19:0 Lyso PE and the **19:0 Lyso PE-d5** internal standard based on their retention times and specific mass-to-charge (m/z) ratios.
 - Calculate the peak area ratio of the endogenous analyte to the internal standard.
 - Quantify the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known concentrations of the non-labeled standard.



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Fig. 2: Workflow for quantitative lipidomics using a deuterated standard.

General Signaling Context of Lysophosphatidylethanolamines

While the direct signaling pathways for 19:0 Lyso PE are not well-defined, LPEs as a class are generated from the hydrolysis of phosphatidylethanolamines (PEs) by phospholipase enzymes, primarily phospholipase A₂ (PLA₂). Once produced, LPEs can be further metabolized or can act as signaling molecules, potentially interacting with G-protein coupled receptors (GPCRs) to elicit downstream cellular responses. This area remains a subject of active research.

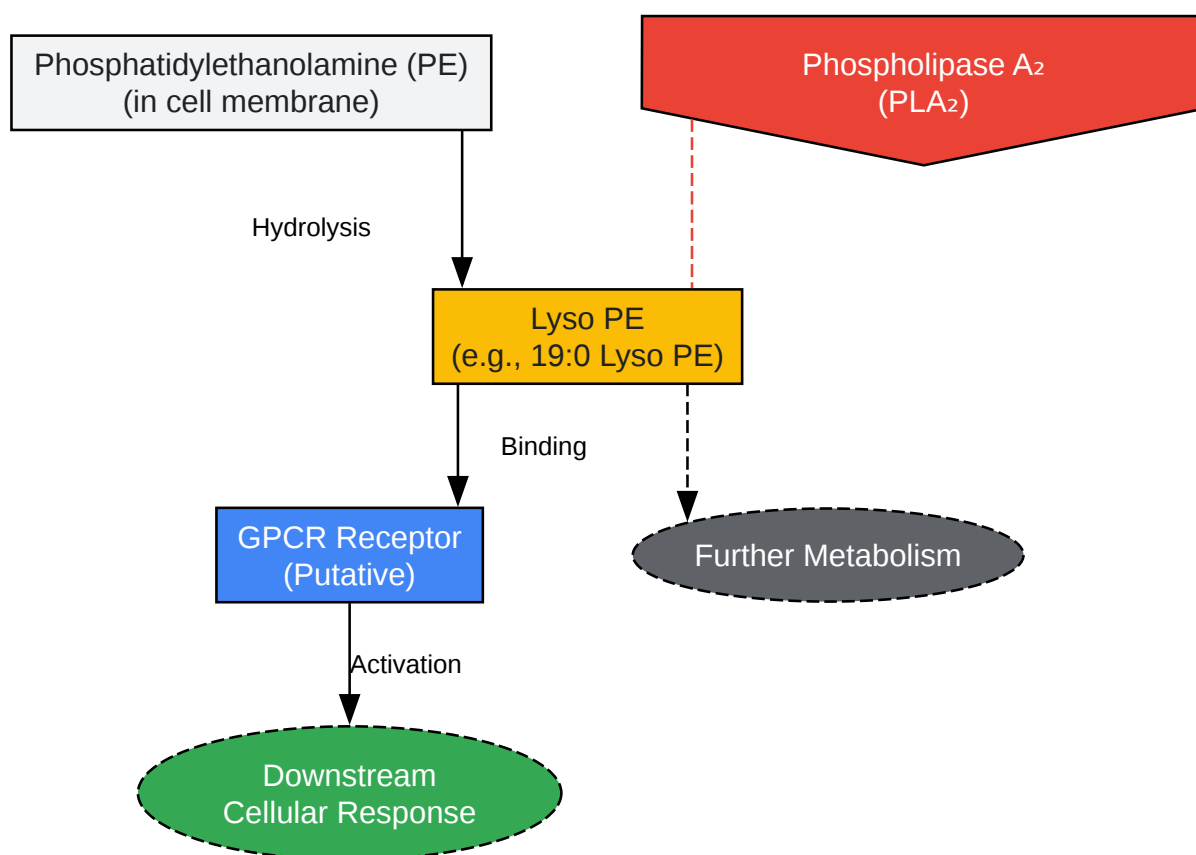
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Fig. 3: Conceptual signaling pathway for lysophosphatidylethanolamines.

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